![molecular formula C14H26N2O B1488528 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one CAS No. 1282929-64-9](/img/structure/B1488528.png)
1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one
Overview
Description
This compound is a liquid . It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This indicates that the compound has a carbon backbone with an amine group and a ketone group.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 156.23 .Scientific Research Applications
Insect Repellent Efficacy
1-[3-cyclohexen-1-ylcarbonyl] piperidine (AI3-35765) and its methyl variant AI3-37220, structurally related compounds, were part of a study to evaluate their efficacy as arthropod repellents. The study used a new module for quantitative evaluation with human subjects against the mosquito, Anopheles stephensi. It allowed the comparison of varied doses of repellents on human skin and quantified the effectiveness of the three repellents, including 1-[3-cyclohexen-1-ylcarbonyl] piperidine and N, N-diethyl-3-methylbenzamide (deet). The module permitted simultaneous comparisons with a randomized block design, ensuring minimal treatment interaction. The results provided quantitative insights into the repellent efficacy of these compounds against arthropods (Klun & Debboun, 2000).
Metabolic Pathways in Humans
A study on the metabolic fate of irinotecan, which has a structural component (1-piperidino) similar to that of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one, provided insights into the metabolism of drugs containing piperidine structures. Irinotecan, known as CPT-11, is hydrolyzed by carboxyl esterase to form SN-38, which further undergoes glucuronic acid conjugation to form SN-38 glucuronide (SN-38G). Understanding the metabolic pathways and the role of piperidine structures in these processes can inform the development and therapeutic potential of similar compounds (Gupta et al., 1994).
Safety and Hazards
The compound has several hazard statements associated with it, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By targeting this enzyme, the compound can influence cell proliferation and survival.
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase Chk1 affects the cell cycle control and DNA damage response pathways . Downstream effects may include halted cell cycle progression, induction of apoptosis, and increased sensitivity to DNA-damaging agents.
Result of Action
The molecular and cellular effects of this compound action would likely include alterations in cell cycle progression and DNA repair mechanisms due to the inhibition of Serine/threonine-protein kinase Chk1 . These changes could lead to cell death, particularly in cancer cells that rely on Chk1 for survival.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature could affect the compound’s stability, while the presence of other molecules could impact its binding to Serine/threonine-protein kinase Chk1.
properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c15-11-13-7-9-16(10-8-13)14(17)6-5-12-3-1-2-4-12/h12-13H,1-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPHRCZGNJYMHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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